molecular formula C11H14O2 B13574671 Methyl 4-ethyl-3-methylbenzoate

Methyl 4-ethyl-3-methylbenzoate

Cat. No.: B13574671
M. Wt: 178.23 g/mol
InChI Key: USLAAUQHVKQOHU-UHFFFAOYSA-N
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Description

Methyl 4-ethyl-3-methylbenzoate is an organic compound belonging to the ester family. It is characterized by its aromatic ring substituted with ethyl and methyl groups, and an ester functional group. This compound is used in various applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-ethyl-3-methylbenzoate can be synthesized through the esterification of 4-ethyl-3-methylbenzoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of solid acid catalysts such as zirconium or titanium-based catalysts. These catalysts enhance the reaction efficiency and can be reused, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethyl-3-methylbenzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-ethyl-3-methylbenzoate is utilized in various scientific research fields:

Mechanism of Action

The mechanism by which methyl 4-ethyl-3-methylbenzoate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl benzoate
  • Ethyl benzoate
  • Methyl 4-methylbenzoate
  • Ethyl 4-methylbenzoate

Uniqueness

Methyl 4-ethyl-3-methylbenzoate is unique due to the presence of both ethyl and methyl groups on the aromatic ring, which can influence its reactivity and physical properties. This structural uniqueness can result in different chemical behavior and applications compared to its similar compounds .

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

methyl 4-ethyl-3-methylbenzoate

InChI

InChI=1S/C11H14O2/c1-4-9-5-6-10(7-8(9)2)11(12)13-3/h5-7H,4H2,1-3H3

InChI Key

USLAAUQHVKQOHU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)OC)C

Origin of Product

United States

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